molecular formula C9H19NO2 B2703188 1-(3-Ethoxyoxan-4-yl)ethanamine CAS No. 2248344-48-9

1-(3-Ethoxyoxan-4-yl)ethanamine

Cat. No.: B2703188
CAS No.: 2248344-48-9
M. Wt: 173.256
InChI Key: ZTAOZTYTSMSXLD-UHFFFAOYSA-N
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Description

1-(3-Ethoxyoxan-4-yl)ethanamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with an ethoxy group at the 3-position and an ethanamine moiety at the 4-position. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol.

Properties

IUPAC Name

1-(3-ethoxyoxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-12-9-6-11-5-4-8(9)7(2)10/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOZTYTSMSXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxyoxan-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyoxan-4-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyoxan-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or other amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-(3-Ethoxyoxan-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyoxan-4-yl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(3-Ethoxyoxan-4-yl)ethanamine with key structural analogs, highlighting differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP<sup>*</sup> Hydrogen Bonding (Donor/Acceptor)
This compound C₉H₁₉NO₂ 173.25 3-Ethoxyoxane, ethanamine ~1.8 2 donors, 3 acceptors
1-(Tetrahydro-2H-pyran-4-yl)ethanamine C₇H₁₅NO 129.20 Unsubstituted oxane, ethanamine ~0.9 2 donors, 2 acceptors
1-(3-Ethylisoxazol-5-yl)ethanamine C₇H₁₂N₂O 140.19 Ethylisoxazole, ethanamine ~1.2 1 donor, 3 acceptors
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine C₉H₁₀FN₂S 194.25 Fluorobenzothiazole, ethanamine ~2.5 1 donor, 3 acceptors
Tryptamine (2-(1H-Indol-3-yl)ethanamine) C₁₀H₁₂N₂ 160.22 Indole, ethanamine ~1.3 2 donors, 1 acceptor

<sup>*</sup>logP values estimated using density-functional thermochemistry methods .

Key Observations :

  • Lipophilicity : The ethoxy group in this compound increases logP compared to unsubstituted oxane derivatives (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanamine), enhancing membrane permeability .
  • Hydrogen Bonding : The oxane oxygen and ethoxy group contribute to higher hydrogen-bond acceptor capacity compared to isoxazole or benzothiazole analogs .

Insights :

  • Enzyme Inhibition : Bulky substituents (e.g., benzothiazole in ) enhance AChE binding, whereas the oxane ring in the target compound may favor different targets due to conformational flexibility .
  • Regulatory Status: Unlike 2C-series compounds (), this compound lacks phenyl groups linked to hallucinogenic activity, reducing regulatory concerns .

Structural and Crystallographic Data

  • Crystallography : Tools like SHELX and WinGX () have resolved analogs such as copper-Schiff base complexes (), highlighting the importance of molecular geometry in activity .
  • Conformational Analysis : The oxane ring in the target compound likely adopts a chair conformation, optimizing steric interactions and hydrogen bonding.

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